Product packaging for Meclizine-d8 N'-Oxide(Cat. No.:CAS No. 1246816-10-3)

Meclizine-d8 N'-Oxide

Cat. No.: B587452
CAS No.: 1246816-10-3
M. Wt: 415.003
InChI Key: NDTIJUDMDNMOFC-AZGHYOHESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Meclizine-d8 N'-Oxide (CAS 1246816-10-3) is a deuterated and oxidized analog of Meclizine, intended for research and development applications . This compound serves as a critical analytical standard for High-Performance Liquid Chromatography (HPLC), supporting analytical method development and validation (AMV) . It is also valuable in Quality Control (QC) applications throughout the synthesis and commercial production stages of pharmaceutical development . The parent compound, Meclizine, is a first-generation antihistamine and a non-selective H1 receptor antagonist with additional anticholinergic and central nervous system depressant properties . It is clinically used to manage nausea, vomiting, and dizziness associated with motion sickness, as well as vertigo from vestibular system diseases like Meniere's disease . Its therapeutic effect is primarily achieved by blocking histaminergic neurotransmission from the vestibular nuclei and the nucleus of the solitary tract to the chemoreceptor trigger zone (CTZ) and the medullary vomiting center, thereby reducing labyrinth excitability . Meclizine is metabolized in the liver, predominantly by the CYP2D6 enzyme . Deuterated compounds like this compound are essential tools in modern drug research. The incorporation of deuterium atoms can alter the pharmacokinetic and metabolic properties of a molecule, making such analogs vital for conducting mass spectrometry-based bioanalytical studies, metabolite profiling, and tracing the distribution of the parent drug in biological systems . This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1246816-10-3

Molecular Formula

C25H27ClN2O

Molecular Weight

415.003

IUPAC Name

4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-1-[(3-methylphenyl)methyl]-1-oxidopiperazin-1-ium

InChI

InChI=1S/C25H27ClN2O/c1-20-6-5-7-21(18-20)19-28(29)16-14-27(15-17-28)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2

InChI Key

NDTIJUDMDNMOFC-AZGHYOHESA-N

SMILES

CC1=CC(=CC=C1)C[N+]2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-]

Synonyms

1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine-d8 4-Oxide; 

Origin of Product

United States

Chemical Synthesis and Deuterium Incorporation Strategies for Meclizine D8 N Oxide

Methodologies for N-Oxide Synthesis in Complex Organic Molecules

The formation of an N-oxide involves the oxidation of a tertiary amine. For complex molecules like Meclizine (B1204245), the choice of oxidant and reaction conditions is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions.

Commonly employed oxidizing agents include peroxy acids (like peracetic acid), hydrogen peroxide, and other specialized reagents. google.comresearchgate.net The use of hydrogen peroxide is often favored due to its environmental friendliness, with water being the primary byproduct. researchgate.net However, uncatalyzed reactions with H₂O₂ can be slow, often requiring a large excess of the oxidant. nih.gov To improve reaction rates and efficiency, various catalysts can be employed. researchgate.netgoogle.com For instance, titanium-containing molecular sieves such as TS-1 have been shown to be effective heterogeneous catalysts for the N-oxidation of substituted pyridines using hydrogen peroxide, offering the advantages of reusability and simplified product isolation. rsc.org Another approach involves the use of sodium percarbonate in the presence of rhenium-based catalysts, which efficiently oxidizes tertiary nitrogen compounds under mild conditions. organic-chemistry.org Recently, electrochemical methods using green platform oxidizers like peroxodicarbonate have been developed, providing a sustainable alternative to traditional chemical oxidants. acs.orgacs.org

The stability of the resulting N-oxide is also a consideration; while generally stable at room temperature, they can be prone to decomposition at elevated temperatures. nih.gov

Table 1: Comparison of Common N-Oxidation Methods

Oxidizing Agent/SystemCatalyst/ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂)Often requires a catalyst (e.g., Tungstic acid, TS-1) or forcing conditions (excess reagent, heat). google.comrsc.orgEnvironmentally friendly (water is the byproduct); cost-effective.Can be slow without a catalyst; excess H₂O₂ can be difficult to remove. nih.gov
Peroxy Acids (e.g., m-CPBA)Typically no catalyst needed.Highly effective and general for many tertiary amines.Can be expensive; potential for side reactions with other functional groups.
Sodium PercarbonateRhenium-based catalysts. organic-chemistry.orgSolid, stable, and safe to handle; mild reaction conditions.Requires a metal catalyst which may need to be removed from the product.
Urea-Hydrogen Peroxide (UHP)Solid-state reaction, often without a catalyst. organic-chemistry.orgStable, inexpensive, and easy to handle solid reagent. organic-chemistry.orgReaction efficiency can be substrate-dependent.
Electrochemical OxidationPeroxodicarbonate (PODIC) with an activator like phenoyloxy succinimide (B58015) (POSI). acs.orgacs.orgSustainable ("green") method; avoids handling large quantities of oxidizers. acs.orgRequires specialized electrochemical equipment.

Isotopic Labeling Techniques for Deuterium (B1214612) Incorporation at Specific Molecular Positions

Isotopic labeling with deuterium is a powerful tool in metabolism studies. acs.org The introduction of deuterium into a molecule can be achieved through various methods, depending on the target position. For Meclizine-d8 N'-Oxide, the deuterium atoms are incorporated into the piperazine (B1678402) ring. vivanls.com

Synthesizing a deuterated piperazine ring can be accomplished by building the ring stepwise and introducing the label via reduction with a deuterium source. usask.ca For example, the reduction of an intermediate imide, such as 1-methylpiperazine-3,5-dione, using a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄), can effectively introduce deuterium atoms onto the piperazine ring carbons adjacent to the nitrogen atoms. usask.ca

Alternatively, for labeling aromatic rings, methods such as acid-catalyzed hydrogen-deuterium (H-D) exchange are common. nih.gov This can be achieved using deuterated acids like deuterated sulfuric acid (D₂SO₄) in D₂O or deuterated trifluoroacetic acid (CF₃COOD). nih.govyoutube.com Transition-metal-catalyzed H-D exchange is another powerful technique, employing catalysts like platinum on carbon (Pt/C) with D₂O as the deuterium source, which is particularly effective for electron-rich aromatic rings. oup.com

Table 2: Selected Deuterium Labeling Techniques

TechniqueReagents/CatalystTarget PositionKey Features
Reductive Amination/AmidationLithium Aluminum Deuteride (LiAlD₄)Carbons adjacent to nitrogen in a heterocyclic ring (e.g., piperazine). usask.caAllows for specific incorporation of deuterium during the construction of the ring structure. usask.ca
Acid-Catalyzed H-D ExchangeD₂SO₄/D₂O or CF₃COOD. nih.govyoutube.comElectron-rich positions on aromatic rings. nih.govCan achieve high levels of deuteration; proceeds via an electrophilic aromatic substitution mechanism. nih.govyoutube.com
Metal-Catalyzed H-D ExchangePt/C, Ir, Rh, Pd with D₂O or D₂ gas. acs.orgoup.comAromatic C-H bonds, often directed by a functional group. acs.orgoup.comCan be highly selective and efficient under mild conditions. oup.com
Zeolite-Catalyzed ExchangeHydrogen zeolites (e.g., H-Mordenite) with a deuterated source like perdeuteriobenzene. rsc.orgAromatic hydrocarbons. rsc.orgHeterogeneous catalysis simplifies catalyst removal. rsc.org

Synthetic Routes and Challenges in the Preparation of this compound

A plausible synthetic route for this compound begins with the synthesis of the deuterated piperazine core, followed by sequential alkylation and final oxidation.

Synthesis of Deuterated Piperazine: A key intermediate, piperazine-d8, can be synthesized. One approach involves the reduction of a suitable precursor like piperazine-2,3,5,6-tetraone with a strong deuteride-donating agent such as lithium aluminum deuteride.

Mono-alkylation of Piperazine-d8: The deuterated piperazine is then selectively mono-alkylated with 3-methylbenzyl chloride. This step requires careful control of stoichiometry to minimize the formation of the di-alkylated byproduct.

Second Alkylation: The resulting 1-(3-methylbenzyl)piperazine-d8 (B564359) is subsequently alkylated with 1-chloro-4-phenylmethyl benzene (B151609) (the benzhydryl chloride moiety) to form Meclizine-d8. sci-hub.st

N-Oxidation: The final step is the oxidation of Meclizine-d8 to its N'-oxide. This presents a significant challenge in regioselectivity. Meclizine has two tertiary nitrogen atoms in the piperazine ring, and oxidation can potentially occur at either site (N1 or N4) or both, leading to the N,N'-dioxide. alentris.org Directing the oxidation specifically to the N' position (the nitrogen attached to the 3-methylbenzyl group) would likely require steric or electronic directing effects, or chromatographic separation of the resulting isomers.

Key Challenges:

Isotopic Purity: Maintaining high isotopic enrichment throughout the multi-step synthesis is crucial. The stability of the C-D bonds must be preserved under all reaction conditions.

Regioselectivity of N-Oxidation: Controlling the oxidation to selectively form the N'-oxide over the N-oxide or the N,N'-dioxide is a primary challenge. The electronic and steric environment of the two nitrogen atoms will influence their relative reactivity towards the oxidizing agent.

Byproduct Formation: Each alkylation step carries the risk of multiple alkylations, necessitating careful purification. The final oxidation step can yield a mixture of oxide products.

Purification and Isolation Strategies for Labeled Metabolites

The purification and isolation of the final product, this compound, from the reaction mixture is a critical step to ensure high purity for its use as an analytical standard. The mixture may contain unreacted Meclizine-d8, the isomeric N-oxide, the N,N'-dioxide, and residual reagents. nih.govnih.gov

Chromatographic techniques are essential for this separation. High-performance liquid chromatography (HPLC) is a powerful method for separating compounds with similar polarities, such as different N-oxide isomers. creative-proteomics.com The choice of stationary phase (e.g., normal-phase or reverse-phase) and mobile phase composition is optimized to achieve the best resolution.

Initial purification may involve liquid-liquid extraction to remove inorganic salts and highly polar or nonpolar impurities. nih.gov Following extraction, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed for a bulk separation of the major components before final purification by HPLC. chempap.org

The identity and purity of the isolated labeled metabolite are confirmed using a combination of analytical techniques, primarily mass spectrometry (MS) to confirm the molecular weight and deuterium incorporation, and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and the specific location of the N-oxide and deuterium atoms. nih.govnih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of Meclizine D8 N Oxide

Spectroscopic Techniques for Structural Elucidation of Deuterated N-Oxides

Spectroscopic methods are fundamental in unequivocally determining the chemical structure of Meclizine-d8 N'-Oxide. These techniques provide critical information on the molecular framework, the precise location of the deuterium (B1214612) atoms, and the confirmation of the N-oxide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the exact position of deuterium atoms within the this compound molecule. For highly deuterated compounds, conventional Proton NMR (¹H-NMR) is complemented by Deuterium NMR (²H-NMR or D-NMR). sigmaaldrich.com

In ¹H-NMR, the absence of signals at specific chemical shifts, when compared to the spectrum of the non-deuterated analog, confirms the sites of deuteration. researchgate.net For Meclizine-d8, which is deuterated on the piperazine (B1678402) ring, the signals corresponding to these protons would be absent. caymanchem.com D-NMR, conversely, directly observes the deuteron (B1233211) signals, providing a clean spectrum without interference from proton signals and allowing for quantitative assessment of deuterium enrichment at each labeled position. sigmaaldrich.com Two-dimensional NMR experiments, such as HMQC and HMBC, can further confirm the location of deuterium by examining correlations between atoms. scielo.br A clever technique to identify labile protons, such as those in O-H or N-H groups, involves adding a few drops of deuterium oxide (D₂O) to the NMR sample; this results in a hydrogen-deuterium exchange, causing the peak to disappear from the ¹H-NMR spectrum. libretexts.org

Table 1: Hypothetical NMR Data for Deuterium Position Confirmation in this compound This table is illustrative and based on general principles of NMR spectroscopy.

TechniqueExpected Observation for this compoundPurpose
¹H-NMR Absence of signals corresponding to the piperazine ring protons.Confirms sites of deuterium substitution.
²H-NMR (D-NMR) Presence of signals corresponding to the deuterated piperazine ring positions.Directly detects and quantifies deuterium incorporation.
¹³C-NMR Weakened or triplet signals for carbons attached to deuterium atoms (due to C-D coupling).Confirms deuteration at specific carbon atoms. researchgate.net
2D-NMR (HMBC/HMQC) Lack of correlation between piperazine carbons and protons.Provides definitive structural assignment of the deuterated core. scielo.br

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is crucial for verifying the molecular formula and isotopic purity of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can confirm the elemental composition and distinguish the target compound from potential isobaric interferences. nih.govnih.gov

For this compound, HRMS confirms the mass increase corresponding to the eight deuterium atoms and the single oxygen atom of the N'-oxide group. This technique is essential for determining the isotopic distribution and ensuring that the desired level of deuteration has been achieved. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) experiments on an HRMS platform can generate fragmentation patterns that help in the structural elucidation of the molecule, confirming the connectivity of the atoms and the location of the N-oxide. nih.gov The ability of HRMS to resolve interferences is particularly valuable when analyzing samples with low levels of enrichment or from complex biological matrices. nih.gov

Table 2: Illustrative HRMS Data for this compound This table presents hypothetical data to illustrate the application of HRMS.

ParameterTheoretical ValueMeasured Value (Hypothetical)Purpose
Molecular Formula C₂₅H₁₉D₈ClN₂ON/ADefines the elemental composition.
Monoisotopic Mass 415.2442415.2440Confirms molecular formula with high accuracy.
Isotopic Purity >98% d₈>99% (d₁-d₈)Verifies the level of deuterium incorporation. caymanchem.com
MS/MS Fragments Fragments showing loss of the N-oxide (-16 Da) or specific side chains.Consistent with expected fragmentation pathways.Provides structural confirmation. nih.gov

Chromatographic Separation Techniques for Impurity Profiling and Quantitative Analysis

Chromatography is the cornerstone for separating this compound from its parent drug, non-deuterated analogs, and other impurities. The choice between liquid and gas chromatography depends on the analyte's properties and the analytical goal.

Liquid Chromatography (LC) Method Development for Deuterated Analogs

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection, is the most common technique for the analysis of pharmaceutical impurities. researchgate.net For deuterated compounds, reversed-phase HPLC methods are often developed to separate the labeled analog from its non-deuterated counterpart. tandfonline.com Due to subtle differences in intermolecular forces, deuterated compounds often exhibit slightly shorter retention times on reversed-phase columns compared to their protio analogs. tandfonline.comchromatographyonline.com

Method development involves optimizing the mobile phase composition, column type (e.g., C18, C8), and gradient elution to achieve adequate resolution between this compound, Meclizine-d8, Meclizine (B1204245) N'-Oxide, and Meclizine itself. researchgate.net Hyphenated techniques like LC-HRMS are powerful for impurity profiling, allowing for the identification and characterization of unknown process impurities or degradation products. nih.govnih.gov

Table 3: Representative LC Method Parameters for this compound Analysis This table provides an example of a typical LC method.

ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)Provides separation based on hydrophobicity. polimi.it
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B Acetonitrile (B52724) or MethanolOrganic modifier to elute the analyte.
Gradient 10% B to 95% B over 15 minutesEnsures separation of compounds with different polarities. chromatographyonline.com
Flow Rate 0.4 mL/minStandard flow for analytical LC-MS.
Detection UV (e.g., 230 nm) and/or Mass Spectrometry (ESI+)Detects chromophoric compounds and provides mass information.

Gas Chromatography (GC) Applications in Volatile Derivative Analysis

Gas chromatography (GC) is typically used for volatile and thermally stable compounds. researchgate.netcdc.gov N-oxides, being polar and thermally labile, are generally not suitable for direct GC analysis. mdma.ch They can undergo rearrangement or degradation at the high temperatures of the GC injector port. mdma.ch

Therefore, the analysis of N-oxides like this compound by GC often requires a derivatization step to convert the analyte into a more volatile and stable derivative. researchgate.net One common approach for N-oxides is reduction back to the parent tertiary amine. Another strategy involves a controlled thermal rearrangement to form a more chromatographically amenable product. mdma.ch For example, nicotine (B1678760) N-oxide can be thermally converted to a more volatile oxazine (B8389632) derivative for GC analysis. mdma.ch The choice of derivatization reagent and reaction conditions is critical for achieving a quantitative and reproducible conversion. nih.gov

Mass Spectrometry (MS) Applications in Quantitative Bioanalysis

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is the gold standard for the quantitative bioanalysis of drugs and their metabolites due to its high sensitivity and selectivity. nih.gov In the context of Meclizine, its deuterated analog, Meclizine-d8, is intended for use as an internal standard for quantification by GC- or LC-MS. caymanchem.com

Similarly, this compound could be used as an internal standard for the quantification of the Meclizine N'-Oxide metabolite. The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred method in quantitative mass spectrometry. chromatographyonline.comnih.gov The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification. chromatographyonline.com The analysis is typically performed on a triple quadrupole or high-resolution mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. nih.govnih.gov

Table 4: Hypothetical MRM Transitions for Quantitative Bioanalysis of Meclizine N'-Oxide using this compound as Internal Standard This table is for illustrative purposes only.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Application
Meclizine N'-Oxide (Analyte) 407.2e.g., 167.1Quantifier transition for the metabolite.
Meclizine N'-Oxide (Analyte) 407.2e.g., 201.1Qualifier transition for confirmation.
This compound (Internal Standard) 415.2e.g., 167.1Quantifier transition for the internal standard.
This compound (Internal Standard) 415.2e.g., 209.1Qualifier transition for the internal standard.

Development of LC-MS/MS Methods Utilizing Stable Isotope-Labeled Internal Standards

The quantification of analytes in complex biological matrices requires methods that are both highly sensitive and selective. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its ability to meet these requirements. waters.com A cornerstone of robust quantitative LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS). chromatographyonline.com this compound serves as such an internal standard, specifically a deuterated analog designed for the accurate quantification of the corresponding non-labeled analyte.

The development of an LC-MS/MS method using a SIL-IS like this compound involves a systematic optimization of both chromatographic and mass spectrometric conditions. The primary goal is to achieve a separation that provides a symmetrical peak shape, adequate retention, and resolution from endogenous matrix components, while ensuring the analyte and its SIL-IS co-elute as closely as possible. wuxiapptec.com

Method development typically begins with the selection of the mass spectrometric parameters by infusing a standard solution of the analyte and the SIL-IS into the mass spectrometer. mdpi.com For this compound and its corresponding analyte, electrospray ionization (ESI) in the positive ion mode is generally effective. mdpi.com Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. This process confers a high degree of selectivity and sensitivity. marshall.edu

Chromatographic optimization follows, with the aim of achieving efficient separation and minimizing matrix effects. Reversed-phase chromatography using a C18 column is common for compounds of this nature. nih.govresearchgate.net The mobile phase often consists of an organic solvent, such as acetonitrile or methanol, and an aqueous component containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govjapsonline.com

A typical set of optimized parameters for an LC-MS/MS method for a target analyte using this compound as an internal standard is presented below.

Table 1: Illustrative LC-MS/MS Method Parameters

Parameter Setting
Liquid Chromatography
Column C18, 2.7 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 5 min
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
MRM Transition (Analyte) Analyte-specific m/z
MRM Transition (IS) Analyte-specific m/z + 8

Once the method is developed, it undergoes a rigorous validation process to ensure its reliability, following guidelines from regulatory bodies. fda.gov Validation assesses specificity, linearity, accuracy, precision, and stability. The use of a high-quality SIL-IS like this compound is critical for meeting the stringent acceptance criteria for these validation parameters.

Table 2: Representative Method Validation Findings

Validation Parameter Result Acceptance Criteria
Linearity
Range 1 - 200 ng/mL -
Correlation Coefficient (r²) > 0.998 ≥ 0.99
Accuracy & Precision
LLOQ (1 ng/mL) 96.5% (Accuracy), 7.1% (CV) Accuracy: 80-120%, CV: ≤20%
Low QC (3 ng/mL) 101.2% (Accuracy), 5.4% (CV) Accuracy: 85-115%, CV: ≤15%
Mid QC (80 ng/mL) 98.9% (Accuracy), 4.8% (CV) Accuracy: 85-115%, CV: ≤15%
High QC (160 ng/mL) 102.5% (Accuracy), 3.9% (CV) Accuracy: 85-115%, CV: ≤15%
Recovery
Analyte Recovery 88.5% Consistent and reproducible

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation.

Principles of Matrix Effect Compensation with Deuterated Internal Standards

A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," a phenomenon where co-eluting endogenous components from the sample matrix (e.g., plasma, blood, tissue) interfere with the ionization of the target analyte. acs.orgnih.gov This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification. nih.gov The matrix effect is a primary source of variability in bioanalytical methods. waters.com

The most effective strategy to counteract the variability introduced by matrix effects is the use of a co-eluting SIL-IS. wuxiapptec.com Deuterated internal standards, such as this compound, are considered the gold standard for this purpose. clearsynth.com The principle behind their effectiveness lies in their near-identical physicochemical properties to the unlabeled analyte. wuxiapptec.com Because the deuterated standard and the analyte have the same molecular structure, differing only in isotopic composition, they behave almost identically during every stage of the analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer's source. nih.gov

When the analyte and the deuterated internal standard co-elute from the LC column and enter the ion source simultaneously, they are exposed to the same ion-suppressing or -enhancing environment. wuxiapptec.com Consequently, any alteration in the ionization efficiency of the analyte is mirrored by a proportional alteration in the ionization of the SIL-IS. nih.gov The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. Since both are affected to the same degree by the matrix, this ratio remains constant and accurate, effectively compensating for the matrix-induced signal fluctuation. tandfonline.com

A potential consideration when using deuterated standards is the "deuterium isotope effect." The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to a slight change in physicochemical properties, such as lipophilicity. waters.comtandfonline.com This may cause a minor shift in chromatographic retention time, where the deuterated standard elutes slightly earlier than the analyte on a reversed-phase column. tandfonline.com If this separation is significant, the analyte and the standard may experience different matrix effects, compromising the compensation. waters.com However, for most applications, particularly when the number of deuterium atoms is moderate as in Meclizine-d8, the retention time difference is negligible, and effective compensation is achieved. scispace.com

The table below illustrates how a deuterated internal standard compensates for matrix effects. It shows that while the absolute response of both the analyte and the internal standard decreases in the presence of a suppressing matrix, the ratio of their responses remains consistent with the ratio in a clean solution.

Table 3: Illustration of Matrix Effect Compensation

Sample Type Analyte Response (Area) IS Response (Area) Analyte/IS Ratio Matrix Effect (%)
Clean Solution (Neat) 1,000,000 1,050,000 0.952 N/A

IS: Internal Standard

This demonstrates that even with a significant 35% signal suppression caused by the biological matrix, the calculated analyte-to-internal standard ratio remains unchanged, allowing for accurate quantification.

Investigations into the Biotransformation of Meclizine and the Formation of N Oxide Metabolites

In Vitro Metabolic Pathway Elucidation of Meclizine (B1204245) N-Oxidation

The in vitro elucidation of Meclizine's metabolic pathways has been crucial in identifying the enzymatic systems responsible for its transformation and the subcellular locations where these processes occur.

Subcellular Fraction Studies (e.g., Microsomal Incubations)

The use of subcellular fractions, particularly liver microsomes, has been instrumental in studying the in vitro metabolism of Meclizine. Liver microsomes are rich in CYP enzymes and FMOs, making them an ideal system for investigating oxidative metabolism. nih.gov In these studies, Meclizine is incubated with liver microsomes in the presence of necessary cofactors like NADPH. medipol.edu.tr The formation of metabolites, including the N'-oxide, is then monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Table 1: Representative Enzyme Kinetic Parameters for N-Oxidation of a Tertiary Amine (Moclobemide) in Human Liver Microsomes This table is provided as an example of the type of data generated in such studies, as specific data for Meclizine is not available.

ParameterValue (Mean ± SD)
K_m (app)0.77 ± 0.34 mM
V_max1.39 ± 0.80 nmol/mg protein/min

Data adapted from a study on moclobemide (B1677376) N-oxidation. nih.gov

In Vivo Animal Model Studies on Meclizine Metabolism and N'-Oxide Detection

In vivo studies in animal models are essential to understand the metabolism and disposition of a drug in a whole-organism context.

Detection and Quantification of Meclizine N'-Oxide in Biological Matrices

The detection and quantification of drug metabolites in biological matrices such as plasma, urine, and feces are fundamental to pharmacokinetic and metabolism studies. For Meclizine, early metabolic studies in rats identified the presence of its metabolites in these matrices. nih.govoptibrium.com

Modern bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for the sensitive and specific quantification of drug metabolites. The development of such methods often employs stable isotope-labeled internal standards to ensure accuracy and precision. In this context, Meclizine-d8 N'-Oxide is commercially available and described as a "labelled metabolite of Meclizine," strongly indicating its use as an internal standard in the quantitative analysis of the non-deuterated Meclizine N'-Oxide metabolite. researchgate.net The use of a deuterated internal standard is a common practice in LC-MS/MS-based bioanalysis to correct for matrix effects and variations during sample processing and analysis. optibrium.com

While a specific published bioanalytical method detailing the use of this compound for the quantification of Meclizine N'-Oxide in animal plasma could not be identified, the principles of such an assay are well-established.

Table 2: Illustrative Parameters of a Validated LC-MS/MS Method for Drug Quantification This table represents typical validation parameters for a bioanalytical method and is for illustrative purposes.

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 5
Intra-day and Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Intra-day and Inter-day Accuracy (%Bias)Within ±15% (±20% at LLOQ)
Stability (Freeze-thaw, short-term, long-term)Within ±15% of nominal concentration

Comparative Metabolic Profiling with Non-Deuterated Analogs

Comparative metabolic profiling of a drug and its deuterated analog is performed to understand if the deuterium (B1214612) substitution alters the metabolic pathway or the rate of metabolism. Deuteration at a site of metabolism can lead to a "kinetic isotope effect," potentially slowing down the metabolic process. However, no specific studies comparing the metabolic profiles of Meclizine and Meclizine-d8 were found in the reviewed literature. Such studies would typically involve administering both compounds to animal models and analyzing the resulting metabolite profiles in biological samples to identify any qualitative or quantitative differences.

Mechanistic Insights into N-Oxide Formation and Stereochemical Considerations

The formation of an N-oxide from a tertiary amine like Meclizine involves the transfer of an oxygen atom to the nitrogen. This is an oxidative process primarily carried out by CYP enzymes and FMOs. nih.gov The mechanism of N-oxidation by FMOs is proposed to proceed via an S_N2 reaction. optibrium.com

Meclizine is a chiral compound, existing as a racemic mixture of two enantiomers. nih.gov The metabolism of chiral drugs can be stereoselective, meaning that one enantiomer may be metabolized at a different rate or via a different pathway than the other. Since CYP2D6 is the main enzyme in Meclizine metabolism, and CYP2D6 is known to exhibit stereoselectivity in the metabolism of other drugs, it is plausible that the N-oxidation of Meclizine is also stereoselective. caldic.comnih.govresearchgate.net For instance, studies on the stereoselective metabolism of doxepin (B10761459) by CYP2D6 have shown a clear preference for one isomer. caldic.com However, specific studies investigating the stereochemistry of Meclizine N'-oxide formation have not been identified. Such an investigation would require the separation and independent analysis of the N'-oxide metabolites of each Meclizine enantiomer.

Applications of Meclizine D8 N Oxide in Pharmaceutical Research and Development

Role as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly in studies supporting drug discovery and development, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for accuracy and precision. wuxiapptec.com Meclizine-d8 N'-Oxide, with its deuterium-labeled piperazine (B1678402) ring, is an ideal SIL-IS for the quantification of its non-labeled counterpart, Meclizine (B1204245) N'-Oxide, a known metabolite of meclizine. pharmaffiliates.comresearchgate.net

Enhancing Accuracy and Precision in LC-MS/MS Assays for Meclizine and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of drugs and their metabolites in biological fluids. omicsonline.orgnih.gov The accuracy and precision of LC-MS/MS assays can be significantly improved by the use of an appropriate internal standard. wuxiapptec.com Meclizine-d8 is intended for use as an internal standard for the quantification of meclizine by GC- or LC-MS. caymanchem.com Similarly, this compound is employed as an internal standard for the quantification of the metabolite, Meclizine N'-Oxide.

During sample preparation and analysis, variations in sample handling, extraction efficiency, and instrument response can introduce errors. wuxiapptec.com By adding a known amount of this compound to each sample at the beginning of the workflow, any loss or variation experienced by the analyte (Meclizine N'-Oxide) will be mirrored by the SIL-IS. Since the analyte and the SIL-IS have nearly identical physicochemical properties, they co-elute chromatographically and experience similar ionization efficiency in the mass spectrometer. pharmtech.com The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out most sources of variability and leading to more reliable data.

Table 1: Illustrative LC-MS/MS Parameters for Meclizine and its Metabolite using a SIL-IS

ParameterMeclizineMeclizine N'-OxideThis compound (IS)
Precursor Ion (m/z) 391.2407.2415.2
Product Ion (m/z) 167.1253.2253.2
Polarity PositivePositivePositive
Retention Time (min) 4.53.83.8

This table is for illustrative purposes and actual values may vary depending on the specific analytical method.

Utility in Overcoming Matrix Effects in Complex Biological Samples

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and contain numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. nih.govnih.goveijppr.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. eijppr.com

The use of a SIL-IS like this compound is particularly effective in mitigating matrix effects. pharmtech.com Because the SIL-IS co-elutes with the analyte and has the same chemical properties, it is affected by the matrix in the same way. wuxiapptec.com Therefore, the ratio of the analyte to the internal standard remains constant, even in the presence of significant matrix effects, ensuring the accuracy of the quantitative results. pharmtech.com

Significance in Impurity Profiling and Pharmaceutical Quality Control

The identification and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical aspects of pharmaceutical quality control. Regulatory agencies require comprehensive impurity profiling to ensure the safety and efficacy of medications. This compound plays a valuable role in this process as a reference standard.

Reference Standard Development for Degradation Products and Process Impurities

Meclizine N-oxide has been identified as a degradation product of meclizine, particularly under oxidative stress conditions. researchgate.netoup.comoup.com To accurately identify and quantify this impurity in meclizine drug substances and products, a well-characterized reference standard of Meclizine N-oxide is required. This compound, being a stable and highly pure compound, can serve as a crucial tool in the development and validation of analytical methods for impurity profiling. pharmaffiliates.com It can be used to confirm the identity of the Meclizine N-oxide peak in a chromatogram through techniques like peak spiking.

Table 2: Common Impurities of Meclizine

Impurity NameType
m-tolylmethanolRelated Substance
(4-chlorophenyl)-phenyl-methanolRelated Substance
Meclizine N-oxide Degradation Product
1-((4-chlorophenyl)(phenyl)methyl)piperazineDegradation Product

Data sourced from a stability-indicating HPLC method development study for meclizine hydrochloride. researchgate.netoup.com

Application in Stability-Indicating Analytical Method Validation

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. oup.comnih.govbenthamdirect.com Such methods must be able to separate the intact API from its degradation products and impurities. nih.govbenthamdirect.com

In the validation of a stability-indicating method for meclizine, this compound can be used to demonstrate the specificity and selectivity of the method for the Meclizine N-oxide impurity. nih.govbenthamdirect.com By spiking a sample with this compound, analysts can confirm that the method can resolve the N-oxide from the parent drug and other potential impurities, ensuring that the method is fit for its intended purpose of monitoring the stability of meclizine preparations.

Contributions to Mechanistic Pharmacokinetic Studies (Non-Clinical)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its development. pharmgkb.orgdrugbank.com Non-clinical pharmacokinetic studies provide crucial insights into these processes. The use of stable isotope-labeled compounds, such as this compound, can significantly contribute to these investigations. veeprho.com

Elucidating Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Meclizine in Preclinical Models

In a typical preclinical ADME study in animal models (e.g., rats or mice), the parent drug, meclizine, is administered. Biological samples such as plasma, urine, and feces are collected at various time points. To quantify the concentration of the meclizine N-oxide metabolite in these samples, a known amount of this compound is added to each sample as an internal standard before analysis, commonly by Liquid Chromatography-Mass Spectrometry (LC-MS). The ratio of the signal from the N-oxide metabolite to the signal from this compound allows for highly accurate and precise quantification, correcting for any sample loss or variability during the analytical process.

Research Findings:

While specific studies detailing the use of this compound are not extensively published, the principles of its application are well-established in drug metabolism research. acs.orgresearchgate.net In vitro studies have identified that meclizine is primarily metabolized by the cytochrome P450 enzyme CYP2D6, undergoing processes such as benzylic oxidation and aromatic hydroxylation. drugbank.comnih.gov The N-oxidation of the piperazine ring is another potential metabolic pathway, leading to the formation of meclizine N-oxide. caymanchem.com

The data generated from such preclinical studies would resemble the following hypothetical tables, illustrating the pharmacokinetic profile of the meclizine N-oxide metabolite.

Table 1: Hypothetical Mean Plasma Concentration of Meclizine N-Oxide in Rats Following a Single Oral Dose of Meclizine (10 mg/kg)

Time (hours)Plasma Concentration of Meclizine N-Oxide (ng/mL)
0.515.2
1.035.8
2.068.4
4.085.1
8.050.6
12.022.3
24.05.1

Table 2: Hypothetical Cumulative Excretion of Meclizine N-Oxide in Urine and Feces of Rats over 48 hours Post-Dose of Meclizine

Excretion RoutePercentage of Administered Dose Excreted as Meclizine N-Oxide
Urine12.5%
Feces3.2%

These data tables, generated with the help of internal standards like this compound, are crucial for constructing a complete picture of how meclizine is metabolized and eliminated from the body, fulfilling regulatory requirements for drug development.

Investigating Drug-Drug Interactions at the Metabolic Level

Understanding the potential for a drug to interact with other co-administered medications is a critical aspect of pharmaceutical development. Many drug-drug interactions (DDIs) occur at the level of metabolic enzymes, particularly the cytochrome P450 system. Since meclizine is a substrate of CYP2D6, there is a potential for DDIs with other drugs that are also metabolized by, inhibit, or induce this enzyme. drugbank.comnih.gov

This compound plays a vital role in in vitro and in vivo studies designed to investigate these potential DDIs. For instance, in vitro studies using human liver microsomes can assess the impact of a known CYP2D6 inhibitor on the formation of the meclizine N-oxide metabolite from meclizine. By using this compound as the internal standard, researchers can accurately quantify any changes in the rate of metabolite formation.

Research Findings:

Meclizine has been shown to interact with a number of drugs. drugs.comgoodrx.com For example, co-administration with known CYP2D6 inhibitors like celecoxib (B62257) or bupropion (B1668061) could theoretically decrease the metabolism of meclizine, leading to higher plasma concentrations of the parent drug and potentially altered levels of its metabolites. drugbank.com Conversely, inducers of CYP enzymes could increase meclizine's metabolism.

A hypothetical in vitro study could generate data as presented in the table below, demonstrating the utility of this compound in a DDI study.

Table 3: Hypothetical Effect of a CYP2D6 Inhibitor on Meclizine N-Oxide Formation in Human Liver Microsomes

ConditionRate of Meclizine N-Oxide Formation (pmol/min/mg protein)% Inhibition
Meclizine alone150.4-
Meclizine + CYP2D6 Inhibitor22.685.0%

The significant reduction in the formation of the N-oxide metabolite in the presence of a CYP2D6 inhibitor would provide strong evidence of a clinically relevant drug-drug interaction. This information is crucial for guiding the safe use of meclizine with other medications. The precise quantification enabled by this compound is essential for the reliability of these findings.

Future Directions and Emerging Research Perspectives for Meclizine D8 N Oxide

Development of Novel Synthetic Approaches for Labeled Compounds

The synthesis of isotopically labeled compounds like Meclizine-d8 N'-Oxide is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies. Future research is poised to focus on developing more efficient, cost-effective, and stereoselective synthetic routes.

Another avenue of exploration lies in the use of deuterated reagents and building blocks. nih.gov The synthesis could be designed to incorporate deuterium (B1214612) atoms at specific positions from the outset, using deuterated precursors in the assembly of the piperazine (B1678402) ring or the benzyl (B1604629) moieties of the Meclizine (B1204245) backbone before the final N-oxidation step. Furthermore, enzymatic and microbial-based synthesis methods are gaining traction for their high selectivity. simsonpharma.com Future research could explore the use of engineered enzymes to catalyze the specific deuteration and subsequent oxidation of Meclizine, offering a green and highly specific alternative to traditional chemical synthesis.

Synthetic ApproachPotential Advantages for this compound Synthesis
C-H Activation/DeuterationFewer synthetic steps, increased efficiency, direct labeling of the final molecule.
Use of Deuterated PrecursorsPrecise control over deuterium placement, potentially higher isotopic purity.
Enzymatic SynthesisHigh stereoselectivity, environmentally friendly ("green chemistry"), mild reaction conditions.

Advancements in High-Throughput Analytical Methodologies

The demand for rapid and sensitive analysis of drug metabolites in complex biological matrices is a major driver of innovation in analytical chemistry. nih.gov this compound, as a stable isotope-labeled internal standard, is central to the accuracy of these analyses. Future advancements in high-throughput screening (HTS) will further leverage the properties of such labeled compounds.

The evolution of mass spectrometry (MS) is at the forefront of this progress. genedata.com Techniques such as Acoustic Ejection Mass Spectrometry (AEMS) and multisegment injection–capillary electrophoresis–mass spectrometry (MSI–CE–MS) are designed to dramatically increase sample throughput without compromising data quality. genedata.comacs.org These technologies, when paired with this compound as an internal standard, will enable the ultra-fast quantification of the non-labeled N-oxide metabolite in thousands of samples per day. This is particularly valuable in early-stage drug discovery for metabolic profiling and in clinical settings for therapeutic drug monitoring.

Furthermore, the development of more sophisticated data processing software will be crucial. creative-diagnostics.com This software will automate peak detection, integration, and quantification, minimizing manual intervention and reducing the potential for error. The integration of artificial intelligence and machine learning algorithms could further enhance these capabilities, enabling predictive modeling of metabolic pathways based on the high-throughput data generated.

Expansion of Applications in Omics Research

The field of "omics," particularly metabolomics and proteomics, is revolutionizing our understanding of biological systems. datahorizzonresearch.com Stable isotope labeling is a powerful tool in these disciplines, and this compound is well-positioned to contribute to future research in these areas.

In metabolomics, deuterium-labeled compounds are used to trace the metabolic fate of molecules within a biological system. simsonpharma.comnih.gov By administering a mixture of labeled and unlabeled Meclizine, researchers can track the formation of its metabolites, including the N-oxide, with high precision using LC-MS. This allows for the unambiguous identification of metabolic pathways and the quantification of metabolic flux. nih.gov Future studies could use this approach to investigate how genetic variations, disease states, or co-administered drugs affect the metabolism of Meclizine, providing insights into personalized medicine.

In the realm of proteomics, a technique known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has become a staple. While not a direct application of this compound itself, the principles of using stable isotopes for quantification are the same. Future research could see the development of novel methodologies that use labeled drug metabolites to probe drug-protein interactions or to quantify changes in the proteome in response to drug treatment. The unique mass signature of this compound could be exploited in specialized assays designed to identify and quantify the enzymes responsible for its formation and further metabolism.

Omics FieldPotential Application of this compound
MetabolomicsTracing metabolic pathways of Meclizine, quantifying metabolite formation, studying metabolic flux. nih.govnih.gov
ProteomicsDevelopment of targeted assays to identify and quantify metabolizing enzymes.

Potential for Further Mechanistic Enzymatic Studies

Isotopically labeled compounds are invaluable for elucidating the mechanisms of enzyme-catalyzed reactions. squarespace.comnih.gov The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium. Observing a KIE can provide evidence that a specific C-H bond is broken in the rate-determining step of a reaction.

The biotransformation of Meclizine to its N-oxide metabolite is catalyzed by cytochrome P450 (CYP) enzymes. Future research could utilize this compound and other specifically deuterated analogs of Meclizine to probe the mechanism of these CYP enzymes. nih.gov For instance, by comparing the rate of N-oxidation of unlabeled Meclizine to that of a version deuterated at a position adjacent to the nitrogen being oxidized, researchers could determine if C-H bond cleavage is involved in the rate-limiting step of the oxidation process.

These studies can provide fundamental insights into the catalytic cycle of the specific CYP isozymes involved in Meclizine metabolism. squarespace.com Such knowledge is not only of academic interest but also has practical implications for predicting drug-drug interactions and understanding inter-individual variability in drug metabolism. The use of isotopically labeled substrates like this compound allows for a level of mechanistic detail that is often unattainable with other methods. nih.gov

Q & A

Q. What are the key considerations for synthesizing Meclizine-d8 N'-Oxide with isotopic purity?

Synthesis requires precise deuteration at eight positions and selective oxidation at the N'-oxide site. Use validated deuterated precursors (e.g., Meclizine-d8 dihydrochloride, CAS 1432062-16-2) and controlled oxidation conditions (e.g., hydrogen peroxide or meta-chloroperbenzoic acid) to minimize side reactions. Characterize intermediates via LC-MS and confirm isotopic purity using high-resolution mass spectrometry (HRMS) with a tolerance <2 ppm .

Q. How should researchers validate the identity of this compound in complex matrices?

Employ orthogonal analytical techniques:

  • NMR : Compare ¹H/¹³C shifts to non-deuterated Meclizine N-Oxide, noting deuterium-induced deshielding (e.g., δH 3.2–3.5 ppm for CH2 groups) .
  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions m/z 469.2 → 291.1 (quantifier) and 469.2 → 204.0 (qualifier) with deuterium-specific retention time shifts .

Q. What are the critical parameters for reproducibility in this compound pharmacokinetic studies?

  • Sample preparation : Use isotopically labeled internal standards (e.g., AMOZ-d5 or SEM-¹³C¹⁵N₂) to correct for matrix effects .
  • Stability : Assess under varying pH (2–9), temperatures (4°C–37°C), and light exposure to identify degradation pathways (e.g., N-oxide reduction) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound and its structural analogs?

  • Case study : Discrepancies in NOESY NMR cross-peaks between this compound and its N1-oxide isomer. Use computational modeling (DFT) to predict 3D conformations and correlate with experimental ROESY data .
  • Mitigation : Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What methodological strategies optimize the detection of trace-level this compound in biological samples?

  • Enrichment : Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis MCX) to retain basic N-oxide functionalities .
  • Sensitivity enhancement : Derivatize with pentafluoropropionic anhydride (PFPA) to improve GC-MS volatility and signal-to-noise ratios by ~5× .

Q. How do isotopic deuteration effects influence the metabolic stability of this compound compared to its protiated form?

  • In vitro assays : Incubate with human liver microsomes (HLMs) and monitor deuterium kinetic isotope effects (KIE) on CYP450-mediated oxidation. Expect reduced clearance (e.g., 1.5–2.0× lower CLint for deuterated vs. protiated) due to slower C-D bond cleavage .
  • Data interpretation : Use Michaelis-Menten kinetics to model metabolic shifts and adjust dosing predictions .

Data Analysis & Reporting Standards

Q. What statistical approaches are recommended for reconciling batch-to-batch variability in this compound synthesis?

Apply multivariate analysis (e.g., PCA or PLS-DA) to raw spectral and chromatographic data. Flag outliers using Hotelling’s T² and Q residuals (threshold: 95% confidence interval) .

Q. How should researchers document synthetic protocols to meet journal reproducibility criteria?

  • Detailed methods : Specify reaction stoichiometry, solvent purity, and quenching steps (e.g., "0.5 M Na2S2O3 added to neutralize excess oxidant") .
  • Supporting information : Include raw NMR/FID files, HRMS spectra, and chromatograms in open-access repositories (e.g., Zenodo) with persistent DOIs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.